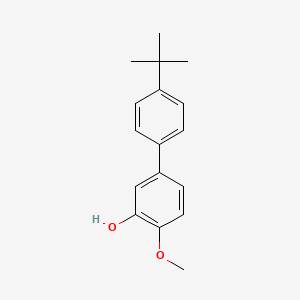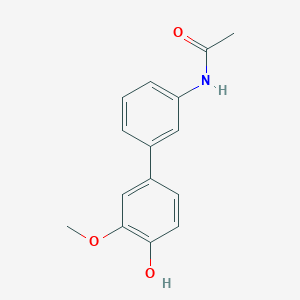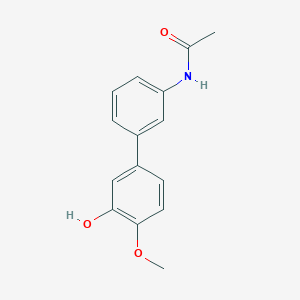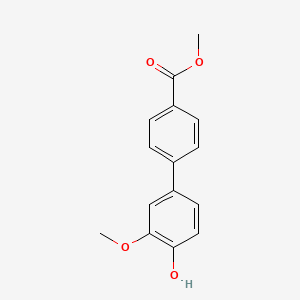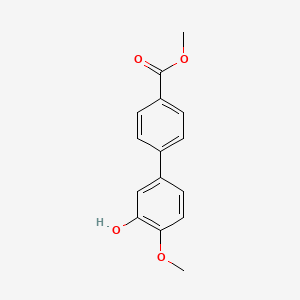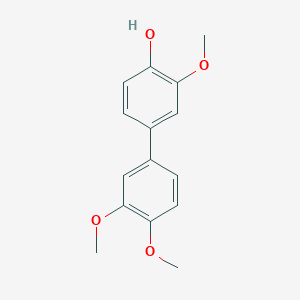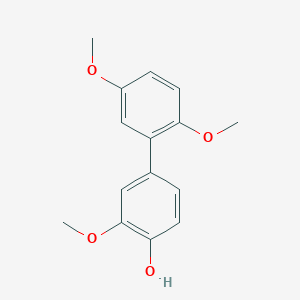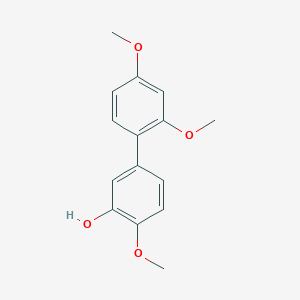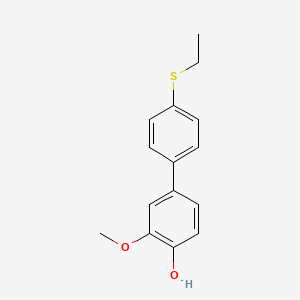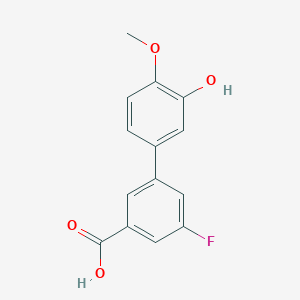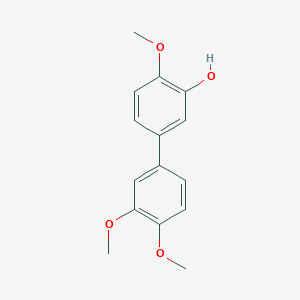
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP, 95%), is a phenolic compound that has been studied for its potential applications in research and development. It is a derivative of phenol, and is known to have antioxidant and antimicrobial properties. 5-DMP-2MP, 95% has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development.
Scientific Research Applications
5-DMP-2MP, 95% has been studied for its potential applications in scientific research. It has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. As such, it has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development. It has also been used as a reagent in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-DMP-2MP, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an antimicrobial by disrupting the cell membrane of microorganisms, and as an anti-inflammatory by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-2MP, 95% are not yet fully understood. However, it has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. In laboratory experiments, it has been shown to reduce oxidative damage to cells and inhibit the growth of microorganisms. It has also been reported to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
5-DMP-2MP, 95% has several advantages for use in laboratory experiments. It is a high purity compound, so it can be used in a wide variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.
Future Directions
There are a number of potential future directions for research on 5-DMP-2MP, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. Additionally, further research could be conducted to investigate its potential toxicity and interactions with other compounds.
Synthesis Methods
5-DMP-2MP, 95% is synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxyphenol, which is reacted with methoxyacetaldehyde in the presence of a base. This reaction produces a methyl ether, which is then reacted with an acid to produce a methyl ester. The methyl ester is then reacted with sodium hydroxide to produce the desired 5-DMP-2MP, 95%. This method of synthesis has been reported to yield a high purity product.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMYCMUURVTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685654 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261898-78-5 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



